[(Tert-butoxycarbonyl)amino](4-iodophenyl)acetic acid
Description
(Tert-butoxycarbonyl)aminoacetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a para-iodinated phenyl ring, and an acetic acid backbone. Its molecular formula is C₁₃H₁₆INO₄, with a molecular weight of 377.18 g/mol (calculated based on and ). The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry . The iodine atom at the para position of the phenyl ring confers unique electronic and steric properties, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for anticancer inhibitors .
This compound is synthesized via enantioselective routes starting from chiral amino acids, as demonstrated in the preparation of Type D and L inhibitors (CW1–CW20) targeting specific enzymatic pathways . Its crystalline nature and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitate its use in solid-phase peptide synthesis (SPPS) and drug discovery .
Structure
3D Structure
Properties
Molecular Formula |
C13H16INO4 |
|---|---|
Molecular Weight |
377.17 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
YEZLGSBLNCEULA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Compound Overview and Properties
(Tert-butoxycarbonyl)aminoacetic acid (C13H16INO4) is characterized by its distinctive structure containing a 4-iodophenyl group and a Boc-protected amino functionality. Before discussing its synthesis, it is essential to understand its key physicochemical properties.
Physicochemical Properties
The compound possesses the following properties that are relevant to its preparation and handling:
| Property | Value |
|---|---|
| Molecular Formula | C13H16INO4 |
| Molecular Weight | 377.17 g/mol |
| IUPAC Name | 2-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
| Standard InChIKey | YEZLGSBLNCEULA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)I)C(=O)O |
| PubChem Compound ID | 22309174 |
This compound is typically characterized as a solid at room temperature and requires careful handling due to the presence of the iodine functionality.
General Synthetic Approaches
The preparation of (Tert-butoxycarbonyl)aminoacetic acid generally follows one of several strategic approaches, each with distinct advantages and limitations.
Direct Boc Protection of 2-(4-iodophenyl)glycine
The most straightforward approach involves the direct protection of 2-(4-iodophenyl)glycine with a Boc group. This method employs the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base.
The reaction typically proceeds as follows:
- 2-(4-iodophenyl)glycine is dissolved in a suitable solvent system
- A base is added to deprotonate the amine group
- Boc2O is added to facilitate the protection reaction
- The reaction mixture is stirred at ambient temperature until completion
- The product is isolated and purified
This approach benefits from its simplicity and the commercial availability of the starting materials.
Detailed Preparation Methods
Method 1: Boc Protection Using Di-tert-butyl Dicarbonate
Reagents and Materials
| Material | Function |
|---|---|
| 2-(4-iodophenyl)glycine | Starting material |
| Di-tert-butyl dicarbonate (Boc2O) | Protecting reagent |
| Triethylamine or sodium hydroxide | Base |
| Dioxane/water or dichloromethane | Solvent system |
| 4-Dimethylaminopyridine (DMAP) | Catalyst |
| Ethyl acetate | Extraction solvent |
| Hydrochloric acid (dilute) | pH adjustment |
| Sodium sulfate (anhydrous) | Drying agent |
Procedure
Based on the synthesis of similar N-Boc protected amino acids, a typical procedure would involve:
- Dissolution of 2-(4-iodophenyl)glycine (1 equiv.) in a 1:1 mixture of dioxane and water
- Addition of triethylamine (1.5 equiv.) with stirring
- Addition of Boc2O (1.1 equiv.) in portions over 15-20 minutes at 0-5°C
- Allowing the reaction to warm to room temperature and stirring for 12-24 hours
- Monitoring completion by TLC or HPLC
- Concentration of the reaction mixture under reduced pressure to remove dioxane
- Dilution with water and washing with ether to remove excess Boc2O
- Acidification of the aqueous layer to pH 2-3 with dilute HCl
- Extraction with ethyl acetate (3×)
- Drying the combined organic extracts over anhydrous sodium sulfate
- Filtration and concentration under reduced pressure
- Purification by recrystallization or column chromatography
Reaction Conditions and Optimization
The reaction conditions can significantly impact yield and purity. Key parameters include:
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 0-25°C | Initial addition at lower temperature followed by ambient temperature reaction |
| Reaction Time | 12-24 hours | Longer times may be needed for complete conversion |
| pH | 9-11 during reaction, 2-3 for isolation | pH control is critical for successful reaction |
| Solvent System | Dioxane/water (1:1) or dichloromethane | Dioxane/water is preferred for water-soluble starting materials |
| Molar Ratio (Boc2O:amino acid) | 1.1-1.2:1 | Excess Boc2O improves conversion but complicates purification |
Method 2: Using BOC-ON Reagent
An alternative approach employs 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) as the Boc-transfer reagent.
Reagents and Materials
| Material | Function |
|---|---|
| 2-(4-iodophenyl)glycine | Starting material |
| BOC-ON | Protecting reagent |
| Triethylamine | Base |
| Dioxane/water | Solvent system |
| Ethyl acetate | Extraction solvent |
| Hydrochloric acid (dilute) | pH adjustment |
| Sodium sulfate (anhydrous) | Drying agent |
Procedure
- Dissolution of 2-(4-iodophenyl)glycine (1 equiv.) in a 1:1 mixture of dioxane and water
- Addition of triethylamine (1.5 equiv.)
- Addition of BOC-ON (1.1-1.2 equiv.) with stirring
- Reaction at room temperature for 12-24 hours
- Addition of brine to the reaction mixture
- Extraction with ether to remove unreacted BOC-ON and byproducts
- Acidification of the aqueous layer to pH 2 with HCl
- Extraction with ethyl acetate (3×)
- Drying the combined organic layers over MgSO4
- Filtration and concentration under reduced pressure
- Purification by column chromatography using dichloromethane/methanol gradient systems
This method is particularly advantageous when working with amino acids that are sensitive to basic conditions, as BOC-ON typically requires milder reaction conditions than Boc2O.
Method 3: Selective Iodination of Boc-protected Phenylglycine
Reagents and Materials
| Material | Function |
|---|---|
| Boc-protected phenylglycine | Starting material |
| N-Iodosuccinimide (NIS) or I2/AgTFA | Iodination reagent |
| Trifluoroacetic acid (TFA) | Catalyst |
| Dichloromethane or chloroform | Solvent |
| Sodium thiosulfate solution | Quenching excess iodine |
| Sodium bicarbonate solution | Neutralization |
| Ethyl acetate | Extraction solvent |
| Sodium sulfate (anhydrous) | Drying agent |
Procedure
- Dissolution of Boc-protected phenylglycine (1 equiv.) in dichloromethane
- Cooling to 0-5°C
- Addition of TFA (catalytic amount)
- Slow addition of NIS (1.1 equiv.) or I2/AgTFA
- Gradual warming to room temperature and stirring for 4-8 hours
- Monitoring by TLC for selective para-iodination
- Quenching with sodium thiosulfate solution
- Washing with saturated sodium bicarbonate solution
- Drying over anhydrous sodium sulfate
- Concentration under reduced pressure
- Purification by column chromatography
This method is particularly useful when 4-iodophenylglycine derivatives are difficult to access directly. The para-selectivity is driven by the electronic properties of the phenyl ring and can be enhanced by careful control of reaction conditions.
Optimization and Scale-up Considerations
Scaling up the synthesis of (Tert-butoxycarbonyl)aminoacetic acid requires careful consideration of several parameters to maintain yield, purity, and safety.
Temperature Control
Temperature control is critical during both the Boc protection and iodination steps. Exothermic reactions can occur during the addition of Boc2O or iodination reagents, potentially leading to side reactions. Use of cooling baths and controlled addition rates is recommended, especially at larger scales.
Solvent Selection
The choice of solvent system can significantly impact reaction efficiency and product isolation. While dioxane/water systems are common for Boc protection, the use of 2-methyltetrahydrofuran has been suggested as a greener alternative with a lower boiling point, facilitating easier removal during work-up.
Reagent Stoichiometry
Optimization of reagent stoichiometry is crucial for maximizing yield while minimizing purification challenges:
| Reagent | Optimal Ratio (relative to substrate) | Notes |
|---|---|---|
| Boc2O | 1.1-1.2 equivalents | Excess improves conversion but complicates purification |
| BOC-ON | 1.05-1.1 equivalents | More efficient transfer reagent, less excess needed |
| Base (TEA/DIPEA) | 1.5-2.0 equivalents | Higher amounts may be needed for amino acids with carboxylic functionality |
| DMAP | 0.1-0.2 equivalents (catalytic) | Accelerates reaction, reduces reaction time |
Work-up and Purification
Efficient work-up procedures are essential for high recovery and purity:
- For larger scales, pH adjustment should be carefully monitored during acidification steps
- Multiple smaller extractions are often more efficient than fewer larger extractions
- Recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexanes) can provide high-purity product without chromatography
- If chromatography is necessary, gradient elution with ethyl acetate/hexanes or dichloromethane/methanol systems typically provides good separation
Characterization and Analysis
Spectroscopic Data
Characterization of (Tert-butoxycarbonyl)aminoacetic acid typically involves the following analytical techniques:
NMR Spectroscopy
The 1H NMR spectrum (typically acquired in CDCl3 or DMSO-d6) exhibits characteristic signals:
- δ 7.7-7.6 ppm: Doublet for aromatic protons ortho to iodine
- δ 7.2-7.1 ppm: Doublet for aromatic protons meta to iodine
- δ 5.4-5.2 ppm: Doublet for NH proton
- δ 5.1-4.9 ppm: Singlet for methine proton (CH)
- δ 1.4-1.3 ppm: Singlet for tert-butyl protons (9H)
The 13C NMR spectrum shows distinctive signals:
- δ 173-170 ppm: Carboxylic acid carbon
- δ 155-154 ppm: Carbamate carbonyl carbon
- δ 138-137 ppm: Aromatic C-I carbon
- δ 80-79 ppm: Quaternary carbon of tert-butyl group
- δ 28-27 ppm: Methyl carbons of tert-butyl group
Mass Spectrometry
Mass spectrometric analysis typically reveals:
Applications and Research Significance
(Tert-butoxycarbonyl)aminoacetic acid serves as a valuable intermediate in various synthetic applications:
Peptide Synthesis
The compound can be incorporated into peptides to introduce a site for further functionalization via the iodine handle. The Boc-protection strategy is compatible with standard peptide synthesis protocols.
Cross-coupling Reactions
The iodine functionality serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling further derivatization.
Radiochemistry
Iodinated compounds can be used as precursors for radioiodination to prepare imaging agents for applications in nuclear medicine and research.
Medicinal Chemistry
The compound has been utilized in the development of potential therapeutics, particularly in the synthesis of peptidomimetics and enzyme inhibitors.
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can yield free amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
The compound's chemical structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, linked to a 4-iodophenyl acetic acid moiety. This configuration allows for specific interactions with biological targets and facilitates its use in various synthetic pathways.
Prodrug Formation
(Tert-butoxycarbonyl)aminoacetic acid serves as a prodrug in several therapeutic contexts. Its Boc group can be easily removed under physiological conditions, converting it into an active form that can interact with biological receptors or enzymes. This property is particularly useful in enhancing the bioavailability of drugs.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. Studies have shown that it can inhibit tumor growth in various cancer models by modulating signaling pathways related to cell survival and proliferation. For instance, it has been demonstrated to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors .
Synthetic Intermediates
(Tert-butoxycarbonyl)aminoacetic acid is utilized as an intermediate in the synthesis of more complex molecules. Its ability to participate in various coupling reactions makes it valuable in constructing diverse chemical entities, including those with potential therapeutic effects.
Coupling Reactions
The compound can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, which is often employed to form carbon-carbon bonds between aryl halides and boronic acids. This method is crucial for synthesizing biphenyl derivatives that have applications in pharmaceuticals and materials science .
Enzyme Inhibition
Studies have shown that (Tert-butoxycarbonyl)aminoacetic acid can inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. For example, it has been noted to reduce the activity of serine proteases, which are essential for various cellular processes, including apoptosis and cell proliferation.
Anti-inflammatory Properties
In addition to its antitumor activity, derivatives of this compound have been evaluated for their anti-inflammatory effects. Some studies report that related compounds exhibit significant anti-inflammatory activity comparable to standard drugs like indomethacin .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antitumor Effects
A study conducted on various cancer cell lines demonstrated that (Tert-butoxycarbonyl)aminoacetic acid significantly reduced cell viability in a dose-dependent manner. The IC50 values were calculated to determine effective concentrations for therapeutic applications.
Case Study 2: Mechanistic Insights
Another investigation revealed that the compound activates apoptotic pathways through the modulation of key proteins involved in cell death mechanisms. This dual action enhances its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions.
Comparison with Similar Compounds
Substituent Impact :
- Electron-Withdrawing Groups (I, NO₂, Cl): Enhance electrophilicity, enabling nucleophilic aromatic substitution or cross-coupling reactions. The iodine atom’s polarizability supports radiopharmaceutical applications .
- Electron-Donating Groups (OH) : Improve aqueous solubility but reduce stability under acidic conditions .
- Heterocyclic Modifications (Tetrahydro-2H-pyran) : Alter steric bulk and hydrogen-bonding capacity, influencing target binding in drug design .
Physicochemical Properties
- The hydroxyl analog shows improved aqueous solubility (≈10 mg/mL) due to hydrogen bonding .
- Stability : Boc-protected compounds are stable under basic conditions but cleave under strong acids (e.g., TFA), a critical feature in deprotection strategies .
Biological Activity
(Tert-butoxycarbonyl)aminoacetic acid, commonly referred to as Boc-amino acid derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in the synthesis of peptides and other biologically active molecules. This article reviews the biological activity, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula for (Tert-butoxycarbonyl)aminoacetic acid is with a molecular weight of 267.28 g/mol. The structure includes an amino group, a carboxylic acid, and an iodine atom substituted on the phenyl ring, which may influence its biological activity.
Biological Activity Overview
The biological activity of Boc-amino acid derivatives can be categorized into several key areas:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the iodine atom is believed to enhance these effects by increasing the compound's reactivity against microbial cell membranes .
- Anticancer Properties : Research has shown that certain Boc-amino acid derivatives can induce apoptosis in cancer cells. This is mediated through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects, possibly through inhibition of neuroinflammation and oxidative stress pathways. This suggests a role in treating neurodegenerative diseases .
Synthesis
The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the following steps:
- Formation of the Boc Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Iodination : The phenyl ring is iodinated using iodine or iodinating agents to introduce the iodine substituent.
- Acetic Acid Derivation : The carboxylic acid functionality is introduced through acetic anhydride or similar reagents.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Neuroprotective | Reduction in oxidative stress |
Case Study: Anticancer Activity
A study published in 2020 investigated the effects of Boc-amino acid derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast cancer cells, primarily through apoptosis induction. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Case Study: Neuroprotective Mechanism
Another study focused on the neuroprotective properties of similar compounds in a model of Alzheimer's disease. The results showed that treatment with these derivatives reduced levels of amyloid-beta plaques and improved cognitive function in treated mice compared to controls .
Q & A
What synthetic routes are available for (Tert-butoxycarbonyl)aminoacetic acid, and how do reaction conditions influence yield and purity?
Level: Basic
Methodological Answer:
The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in a precursor amino acid derivative. For example, enantiomerically pure forms (R or S) are prepared by coupling 4-iodophenylacetic acid with Boc-protected amines under carbodiimide-mediated conditions (e.g., EDC or DCC). Critical steps include:
- Protection: Use of Boc-anhydride in a basic medium (e.g., DIPEA) to ensure selective amine protection .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the product. Purity (>98%) is confirmed via HPLC and NMR .
- Challenges: Competing side reactions (e.g., iodophenyl group hydrolysis) require anhydrous conditions and controlled temperatures (0–25°C) .
Which spectroscopic and analytical techniques are optimal for characterizing (Tert-butoxycarbonyl)aminoacetic acid?
Level: Basic
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Exact mass calculation for C₁₃H₁₅INO₄ ([M+H]+: 392.0234) ensures molecular identity .
- IR Spectroscopy: Bands at ~1700 cm⁻¹ (ester/acid carbonyl) and ~1250 cm⁻¹ (Boc C-O) verify functional groups .
How does the stability of the Boc group impact synthetic strategies for derivatives of this compound?
Level: Advanced
Methodological Answer:
The Boc group is stable under mildly acidic conditions (e.g., acetic acid at ≤85°C) but cleaved by strong acids (e.g., TFA) or prolonged heating (>100°C), enabling selective deprotection in multi-step syntheses. For example:
- Stability in Acetic Acid: Used for cyclization reactions without Boc removal, as shown in quinolizinone synthesis .
- Deprotection for Peptide Coupling: TFA (20–50% in DCM) removes Boc to expose the amine for subsequent coupling .
- Contradictions in Literature: Conflicting reports on thermal stability necessitate pilot studies using TLC or LC-MS to monitor degradation .
What strategies ensure enantiomeric purity when using this compound in asymmetric synthesis?
Level: Advanced
Methodological Answer:
Enantiomeric purity is critical for bioactive molecules (e.g., protease inhibitors). Key approaches include:
- Chiral Resolution: Use of (R)- or (S)-Boc-protected starting materials, as in the synthesis of type D/L inhibitors .
- Dynamic Kinetic Resolution: Catalytic asymmetric hydrogenation of ketone intermediates with chiral ligands (e.g., BINAP) .
- Analytical Validation: Chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric excess (>99% ee) .
How can computational modeling optimize reaction pathways for novel derivatives of this compound?
Level: Advanced
Methodological Answer:
- DFT Calculations: Predict thermodynamic stability of intermediates and transition states (e.g., Boc cleavage under acidic conditions) .
- Molecular Dynamics (MD): Simulate steric effects of the 4-iodophenyl group on coupling reactions .
- Docking Studies: Guide design of derivatives for protein targets (e.g., kinase inhibitors) by modeling non-covalent interactions .
What are the applications of this compound in developing covalent enzyme inhibitors?
Level: Advanced
Methodological Answer:
The 4-iodophenyl group can be functionalized for covalent bonding with enzyme active sites:
- Warhead Installation: Suzuki-Miyaura coupling replaces iodine with boronic acids to introduce electrophiles (e.g., acrylamides for Michael addition) .
- Case Study: Derivatives inhibit kinases via cysteine residue alkylation, validated by MALDI-TOF mass spectrometry .
How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Level: Basic
Methodological Answer:
- Storage Conditions: Store sealed at –20°C in anhydrous DMF or DCM to prevent Boc hydrolysis. Avoid protic solvents (e.g., MeOH) .
- Degradation Signs: Discoloration (yellowing) or precipitate formation indicate decomposition. Regular NMR checks (every 6 months) are advised .
What role does the 4-iodophenyl moiety play in facilitating cross-coupling reactions?
Level: Advanced
Methodological Answer:
The iodine atom serves as a leaving group in palladium-catalyzed couplings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
